molecular formula C7H5BrN2 B1344256 3-Bromo-5-methylpicolinonitrile CAS No. 474824-78-7

3-Bromo-5-methylpicolinonitrile

Cat. No. B1344256
M. Wt: 197.03 g/mol
InChI Key: WGKYSFRFMQHMOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated heterocycles is a topic of interest due to their utility as intermediates in pharmaceutical and agrochemical product development. For instance, the synthesis of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones involves a base-promoted condensation reaction of homophthalic anhydride and 2-(bromomethyl)-benzonitrile . This method could potentially be adapted for the synthesis of 3-Bromo-5-methylpicolinonitrile by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methylpicolinonitrile can be inferred to some extent from the structures of related compounds. For example, the cadmium(II) complexes of 3-hydroxypicolinic acid discussed in one of the papers provide information on the coordination modes of a picolinic acid derivative, which could be relevant when considering the reactivity and binding properties of 3-Bromo-5-methylpicolinonitrile.

Chemical Reactions Analysis

The papers describe various reactions involving brominated heterocycles. For example, the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines and the Richter-type cyclization to form 3-alkynyl-4-bromocinnolines showcase the reactivity of brominated compounds in nucleophilic substitution and cyclization reactions. These reactions could be analogous to those that 3-Bromo-5-methylpicolinonitrile might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Bromo-5-methylpicolinonitrile are not directly reported, the properties of similar brominated compounds can provide some context. For example, the synthesis and characterization of cadmium(II) complexes and the preparation of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline include analyses such as IR, NMR, and MS, which are essential for determining the physical and chemical properties of these compounds. These analytical techniques would likely be applicable to 3-Bromo-5-methylpicolinonitrile as well.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Intermediate for PI3K/mTOR Inhibitors : The synthesis of complex molecules for pharmaceutical applications often requires intermediates like 3-Bromo-5-methylpicolinonitrile. For example, it serves as a key precursor in the synthesis of PI3K/mTOR inhibitors, which are important for cancer treatment. The optimized synthetic routes for such intermediates enable the production of various therapeutic agents with potential applications in oncology (Fei Lei et al., 2015).

PHD2 Inhibition for Anemia Treatment : The compound has been utilized in the synthesis of inhibitors targeting prolyl hydroxylase domain-containing protein 2 (PHD2), a promising approach for treating anemia. An improved synthesis method for a related compound demonstrates the importance of such intermediates in developing new therapeutic strategies with increased efficiency and yield (Yonghua Lei et al., 2015).

Material Science and Chemistry

Structural Studies and Solid-State Properties : The structural elucidation and solid-state properties of 3-Bromo-5-methylpicolinonitrile derivatives are critical for material science applications. For instance, studies on 3-bromopyridine-2-carbonitrile, a closely related compound, provide insights into intermolecular interactions, such as Br...N contacts and π–π stacking, which are essential for the design of advanced materials and molecular electronics (M. Sharif et al., 2019).

Photodynamic Therapy and Light-Based Applications : The development of photochromic compounds using brominated picolinonitriles, including 3-Bromo-5-methylpicolinonitrile derivatives, shows potential in applications like photodynamic therapy and light-based switches. These compounds can undergo isomerization under light, altering their physical properties, which is useful in creating responsive materials and therapeutic agents (A. Rachford et al., 2006).

Safety And Hazards

The safety information for 3-Bromo-5-methylpicolinonitrile indicates that it is a dangerous compound . The hazard statements include H301, and the precautionary statements include P301+P310 . It is recommended to avoid breathing in the compound and to use personal protective equipment when handling it .

properties

IUPAC Name

3-bromo-5-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKYSFRFMQHMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626655
Record name 3-Bromo-5-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylpicolinonitrile

CAS RN

474824-78-7
Record name 3-Bromo-5-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methylpyridine-2-carbonitrile
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